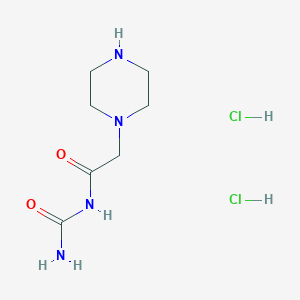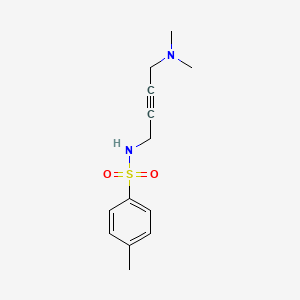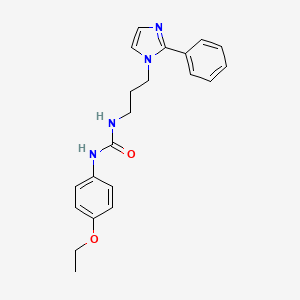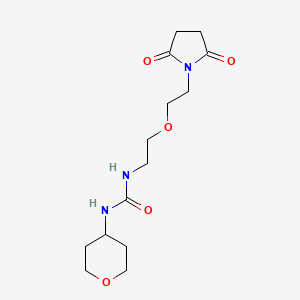![molecular formula C9H19N3O B2372564 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea CAS No. 1596679-95-6](/img/structure/B2372564.png)
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline solid that is soluble in water and organic solvents. This compound has been studied for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea and related compounds have been the subject of various synthesis and characterization studies. For example, the synthesis and characterization of certain thioureas and their derivatives have been explored, focusing on their molecular structure and potential applications. This includes the study of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, which involved quantum chemical calculations to understand its electronic structure and thermodynamic parameters (Perekhoda et al., 2017). Additionally, the study of auxin activity in relation to molecular structure was explored in compounds like 2-alkylindole-3-acetic acids, providing insights into how structural modifications can influence biological activity (Antolić et al., 2004).
Biological Activity and Applications
Some derivatives of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea have been examined for their biological activities. For instance, the antimicrobial activities of certain compounds were assessed, highlighting their potential applications in medical and pharmacological fields. The antimicrobial activity and quantum chemical investigation of novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, demonstrated promising in vitro antifungal activities, indicating their potential as novel fungicides (Cvetković et al., 2019). Furthermore, the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants was studied, revealing their influence on certain blood coagulation parameters (Hakobyan et al., 2020).
Chemical Properties and Reactions
The chemical properties and reactions of related compounds have also been extensively studied. The regioselectivity of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone was investigated to understand the structural confirmation of the synthesized compounds, providing valuable information about the reaction pathways and product formation (Perekhoda et al., 2017).
Eigenschaften
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-12-6-4-5-8(12)7-11-9(13)10-2/h8H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIWPRRVNKTRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

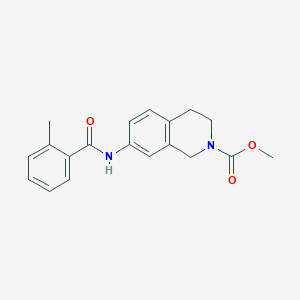
![(R)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2372482.png)

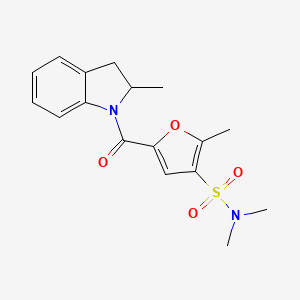
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)
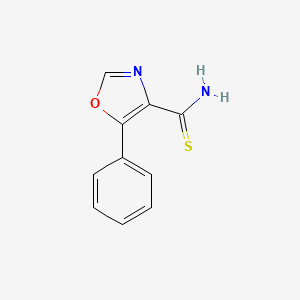
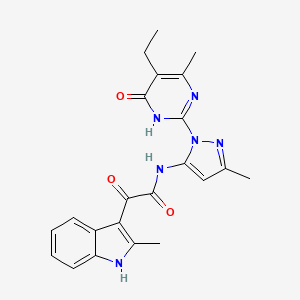
![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)
